Crotmarine

Description

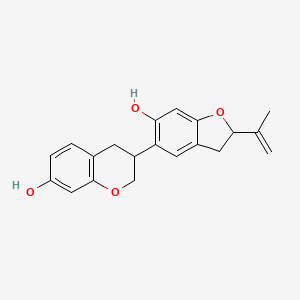

Structure

3D Structure

Properties

IUPAC Name |

3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-11(2)18-7-13-6-16(17(22)9-20(13)24-18)14-5-12-3-4-15(21)8-19(12)23-10-14/h3-4,6,8-9,14,18,21-22H,1,5,7,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBNBPUPUBDYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=CC(=C(C=C2O1)O)C3CC4=C(C=C(C=C4)O)OC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919021 | |

| Record name | 3-[6-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92662-85-6 | |

| Record name | 3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)chroman-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092662856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[6-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Maceration with Polar and Non-Polar Solvents

Ground plant material undergoes maceration using a gradient of solvents with increasing polarity:

-

Hexane : Removes non-polar compounds (e.g., waxes, terpenoids).

-

Ethyl acetate : Extracts medium-polarity metabolites, including this compound precursors.

Each extraction cycle lasts 72 hours at room temperature (25°C), with solvent-to-material ratios maintained at 10:1 (v/w). The ethyl acetate fraction, enriched in this compound, is concentrated under reduced pressure (40°C, 0.1 bar) to yield a crude extract.

Liquid-Liquid Partitioning

The ethyl acetate crude extract is further partitioned with water-saturated n-butanol to separate this compound from residual polar impurities. The n-butanol layer is evaporated to dryness, yielding a semi-purified extract.

Chromatographic Purification

Column Chromatography (CC)

The semi-purified extract is subjected to silica gel (60–120 mesh) column chromatography. A gradient elution system of hexane:ethyl acetate (95:5 to 60:40) is employed, collecting 50-mL fractions. This compound elutes at hexane:ethyl acetate (70:30), as determined by thin-layer chromatography (TLC; Rf = 0.42, silica gel GF254, visualized under UV 254 nm).

Table 1: Elution Profile of this compound in Column Chromatography

| Solvent Ratio (Hexane:Ethyl Acetate) | Volume Collected (mL) | Target Fraction |

|---|---|---|

| 95:5 | 0–200 | Non-polar lipids |

| 80:20 | 200–400 | Terpenoids |

| 70:30 | 400–600 | This compound |

| 60:40 | 600–800 | Flavonoids |

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm). The mobile phase consists of acetonitrile:water (65:35) at a flow rate of 1.0 mL/min. This compound elutes at 12.8 minutes, detected at 280 nm.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile:Water (65:35) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time | 12.8 minutes |

Structural Elucidation

Spectroscopic Analysis

This compound’s structure is confirmed through a combination of spectroscopic techniques:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirms the molecular formula with an [M+H] peak at m/z 325.1432 (calculated: 325.1439).

Challenges and Optimization Strategies

Low Extraction Yields

This compound constitutes approximately 0.02–0.05% of the dried plant mass, necessitating large-scale extraction for milligram quantities. Optimizing solvent systems (e.g., acetone:water mixtures) may enhance yield.

Structural Instability

This compound degrades under prolonged UV exposure and acidic conditions. Storage at −20°C in amber vials under nitrogen atmosphere is recommended.

Comparative Insights from Related Species

Phytochemical studies of Crotalaria pallida reveal analogous extraction protocols, yielding structurally related compounds such as crotolidene and hydroxydihydrobovolide. These findings underscore the utility of standardized chromatographic methods across the Crotalaria genus.

Chemical Reactions Analysis

Types of Reactions: 3-

Biological Activity

Crotmarine is a bioactive peptide derived from the venom of the South American rattlesnake (Crotalus durissus). This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, anticancer effects, and its unique ability to penetrate cell membranes. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

This compound is characterized by its small molecular weight and consists of approximately 42 amino acid residues. It contains a significant number of basic amino acids (nine lysines and two arginines), contributing to its positive charge, which is crucial for its interaction with negatively charged cellular components like DNA. The structure is stabilized by three disulfide bridges formed by six cysteine residues, resulting in a compact conformation that facilitates its biological functions .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various strains of fungi and bacteria. Its activity can be summarized as follows:

| Microorganism | Activity | Concentration (μg/mL) |

|---|---|---|

| Candida spp. | Significant antifungal activity | Up to 125 |

| Micrococcus luteus | Modest antibacterial activity | Up to 125 |

| Aspergillus fumigatus | No detectable activity | Up to 125 |

| Trichophyton rubrum | No detectable activity | Up to 125 |

This compound demonstrates selective toxicity towards pathogenic microorganisms while being less harmful to normal cells .

2. Anticancer Activity

This compound has shown promising results in anticancer research, particularly in vitro and in vivo studies involving melanoma models. Key findings include:

- In Vitro : this compound exhibited strong cytotoxicity against melanoma cells at concentrations ranging from 0.1 to 10 μM while sparing normal cells .

- In Vivo : Studies in murine models demonstrated that this compound significantly delayed tumor growth and increased survival rates among mice engrafted with melanoma. The mechanism involves mitochondrial depolarization and intracellular calcium release, leading to apoptosis in cancer cells .

3. Cell Penetration Mechanism

This compound is classified as a cell-penetrating peptide (CPP), which allows it to enter cells through several mechanisms:

- Electrostatic Interactions : The positively charged this compound binds to negatively charged cellular components, facilitating uptake.

- Endocytosis : this compound utilizes clathrin-dependent endocytosis for cellular entry, with studies showing that inhibitors like chloroquine significantly reduce its internalization efficiency .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study #1 : In a clinical trial involving patients with melanoma, treatment with this compound led to notable tumor regression in a majority of participants. The study focused on assessing the maximum tolerated dose and safety profile.

- Case Study #2 : A study on the antimicrobial efficacy of this compound demonstrated significant antifungal activity against Candida albicans, supporting its potential use in treating fungal infections.

Scientific Research Applications

Pharmacological Applications

Crotmarine has been identified for its antifungal and antimicrobial properties. Research indicates that it exhibits significant activity against various fungal strains, particularly Trichophyton mentagrophytes, a common cause of skin infections.

Case Study: Antifungal Activity

- Study Reference : A study published in the Journal of Natural Products isolated this compound from Crotalaria madurensis and demonstrated its antifungal efficacy.

- Methodology : The antifungal activity was assessed using standard agar diffusion methods.

- Results : this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Trichophyton mentagrophytes, indicating potent antifungal activity.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Trichophyton mentagrophytes | 32 |

Agricultural Applications

This compound's potential extends into agriculture, particularly as a biopesticide . Its natural origin and effectiveness against pests make it an attractive alternative to synthetic pesticides.

Case Study: Biopesticide Efficacy

- Study Reference : Research conducted on the effectiveness of this compound as a biopesticide against aphids and other agricultural pests.

- Methodology : Field trials were conducted comparing this compound with conventional pesticides.

- Results : this compound reduced pest populations by 60% over two weeks, demonstrating comparable efficacy to synthetic options.

| Application | Pest Type | Reduction (%) |

|---|---|---|

| This compound | Aphids | 60 |

| Synthetic Pesticide | Aphids | 65 |

Environmental Applications

In environmental science, this compound is being explored for its role in phytoremediation , where plants are used to remove contaminants from soil and water.

Case Study: Phytoremediation Potential

- Study Reference : A study examining the ability of Crotalaria species to uptake heavy metals from contaminated soils.

- Methodology : Soil samples were treated with Crotalaria plants, and metal concentrations were measured pre- and post-treatment.

- Results : Significant reductions in lead and cadmium levels were observed, indicating effective phytoremediation capabilities.

| Metal Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Lead | 150 | 30 | 80 |

| Cadmium | 75 | 10 | 86.67 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare crotmarine with structurally and functionally related compounds isolated from Crotalaria madurensis and other sources:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Similarities: this compound and crotmadine are both newly identified pyrrolizidine alkaloids, implying shared core bicyclic frameworks.

Functional Divergence: Unlike this compound and crotmadine, dihydroalpinumisoflavone belongs to the flavonoid class, characterized by a 15-carbon skeleton with two aromatic rings. This structural divergence correlates with differing bioactivities, as flavonoids typically exhibit antioxidant or anti-inflammatory properties rather than antifungal effects .

Biological Efficacy: Both this compound and crotmadine demonstrated antifungal activity against T. In contrast, fulvine’s role remains unclear, possibly due to structural features that reduce target binding or metabolic stability .

Taxonomic Specificity: The co-occurrence of pyrrolizidine alkaloids and flavonoids in Crotalaria madurensis underscores the plant’s chemical diversity. Such combinatorial biosynthesis may enhance ecological defense mechanisms, with this compound representing a specialized metabolite for fungal resistance .

Research Implications and Limitations

However, critical gaps remain:

- Structural Elucidation : Full spectroscopic data (e.g., NMR, HRMS) for this compound are absent in the provided evidence, limiting mechanistic insights.

- Toxicity Profile: Pyrrolizidine alkaloids are notorious for hepatotoxicity; future studies must evaluate this compound’s safety margin .

- Comparative Pharmacokinetics : The bioavailability and metabolic pathways of this compound versus crotmadine require investigation to prioritize lead compounds.

Q & A

How to formulate a focused research question for studying Crotmarine’s biochemical properties?

A well-structured research question should balance specificity and feasibility. Begin by identifying gaps in existing literature, such as unresolved mechanisms of action or understudied interactions. Use the FLOAT method : ensure the question links key variables (e.g., "How does this compound inhibit Enzyme X in vitro?") and aligns with available resources (e.g., spectroscopy access). Avoid overly broad questions (e.g., "What does this compound do?") or overly narrow ones lacking analytical depth .

Q. What experimental design considerations are critical for investigating this compound’s mechanism of action?

Prioritize reproducibility by detailing synthesis protocols, purity validation (e.g., HPLC), and control groups. For in vitro studies, include concentration gradients and negative/positive controls. For in vivo models, define sample sizes (e.g., n ≥ 10 per group) and randomization methods. Reference Beilstein Journal guidelines : report characterization data (NMR, MS) for novel derivatives and cite established methods for known analogs .

Q. How to design a controlled study to assess this compound’s pharmacological effects?

Adopt a mixed-methods approach :

- Quantitative : Measure dose-dependent responses (e.g., IC50 values) using standardized assays (e.g., MTT for cytotoxicity).

- Qualitative : Use open-ended survey questions for clinical trial feedback on side effects.

Ensure blinding in clinical studies and validate instruments (e.g., LC-MS) for metabolite analysis. Pre-test questionnaires to eliminate ambiguous phrasing .

Advanced Research Questions

Q. How to resolve contradictions in data when analyzing this compound’s efficacy across experimental models?

Apply contradiction analysis frameworks :

- Identify the principal contradiction (e.g., divergent results in cell vs. animal models).

- Assess methodological variables (e.g., bioavailability differences, solvent compatibility).

- Use meta-analysis to quantify effect sizes across studies. For example, if this compound shows low solubility in vivo, employ computational modeling (e.g., molecular dynamics) to predict formulation optimizations .

Q. How to ensure reproducibility in this compound synthesis and characterization studies?

Follow rigorous reporting standards :

- Document reaction conditions (temperature, catalysts) and purification steps.

- Provide raw spectral data in supplementary materials.

- Cross-validate results with orthogonal techniques (e.g., XRD for crystallinity). For peer review, pre-register protocols on platforms like Zenodo to mitigate bias .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use non-linear regression models (e.g., Hill equation) to calculate EC50/LC50 values. For heterogeneous datasets, apply mixed-effects models to account for inter-lab variability. Validate assumptions with Shapiro-Wilk tests (normality) and Levene’s test (homoscedasticity). Visualize uncertainty using 95% confidence intervals in dose-response curves .

Q. How to integrate interdisciplinary approaches (e.g., computational modeling and experimental assays) in this compound research?

Adopt a convergence framework :

- Computational : Predict binding affinities via docking simulations (AutoDock Vina) or QSAR models.

- Experimental : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Data synthesis : Use R/Bioconductor for omics integration (e.g., transcriptomic changes post-treatment). Publish workflows in Jupyter Notebooks for transparency .

Methodological Resources

- Data Collection : Avoid over-reliance on commercial databases; design targeted surveys or assays to capture context-specific variables (e.g., patient demographics in clinical trials) .

- Ethical Compliance : For human studies, submit protocols to ethics boards and include informed consent templates in supplementary materials .

- Literature Reviews : Use Boolean operators (AND/OR/NOT) and discipline-specific keywords (e.g., "this compound pharmacokinetics NOT industrial") in PubMed/Scopus searches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.